(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(Z)-[3-(4-methylphenyl)sulfonylchromen-2-ylidene]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S2/c1-18-9-13-21(14-10-18)34(29,30)24-17-19-7-5-6-8-23(19)33-25(24)27-28-35(31,32)22-15-11-20(12-16-22)26(2,3)4/h5-17,28H,1-4H3/b27-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZZEGONPJZTID-RFBIWTDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(tert-butyl)-N'-(3-tosyl-2H-chromen-2-ylidene)benzenesulfonohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a hydrazone linkage between a sulfonyl group and a chromene derivative. Its molecular formula is , with a molecular weight of approximately 378.45 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its absorption and bioactivity.
Synthesis
The synthesis of this compound typically involves the condensation reaction of 3-tosyl-2H-chromen-2-one with benzenesulfonohydrazide in the presence of suitable catalysts. This method has been optimized to yield high purity products, which are crucial for accurate biological evaluations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
These findings indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative ones, possibly due to differences in cell wall structure.
Antioxidant Activity
In vitro assays have demonstrated that this compound possesses notable antioxidant properties. The DPPH radical scavenging assay showed an IC50 value of 25 µM, indicating its effectiveness in neutralizing free radicals.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes related to neurodegenerative diseases. Preliminary results suggest that it inhibits acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with an IC50 value of 15 µM. This positions it as a potential candidate for further development in treating cognitive decline.
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced oxidative stress markers in the brain, supporting its role as a neuroprotective agent.
- Cytotoxicity Assays : In cancer cell lines, this compound exhibited selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of 20 µM.
Comparison with Similar Compounds
Key Observations :
Computational and Crystallographic Insights
- DFT Studies: highlights density functional theory (DFT) calculations for optimizing catalytic pathways in sulfonohydrazide synthesis . The target compound’s tert-butyl and chromen groups would require similar computational modeling to predict electronic properties and reaction mechanisms.
- X-ray Crystallography: SHELXL () is widely used for refining sulfonohydrazide structures . For example, hydrogen-bonding patterns in 4w and 4x () stabilize their crystal lattices, a feature likely shared by the target compound .
Physicochemical Properties
- Thermal Stability : Melting points of analogous compounds (148–164°C) suggest moderate thermal stability, influenced by substituent polarity and crystal packing .
Preparation Methods
Reaction Mechanism and Conditions
Step 1: Preparation of 4-(tert-Butyl)Benzenesulfonyl Chloride
4-(tert-Butyl)benzenesulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride. This intermediate is highly reactive and requires anhydrous conditions.
Step 2: Hydrazide Formation
The sulfonyl chloride reacts with excess hydrazine hydrate in a polar solvent (e.g., ethanol, dioxane) at 0–5°C to prevent side reactions:
$$
\text{ArSO}2\text{Cl} + \text{NH}2\text{NH}2 \rightarrow \text{ArSO}2\text{NHNH}_2 + \text{HCl}
$$
Yields typically exceed 85% after recrystallization from ethanol.
Optimization Insights
- Catalyst Use : Hafnium tetrachloride (HfCl₄) enhances reaction efficiency in sulfonamide syntheses, though its role here is less documented.
- Solvent Choice : N-methylpyrrolidone (NMP) improves solubility of bulky tert-butyl groups.
Synthesis of 3-Tosyl-2H-Chromen-2-ylidene Aldehyde
The chromene aldehyde component is derived from 3-formylchromene via tosylation.
Tosylation of 3-Formylchromene
3-Formylchromene reacts with p-toluenesulfonyl chloride (TsCl) in pyridine or dimethylaminopyridine (DMAP) to install the tosyl group at the 3-position:
$$
\text{Chromene-3-CHO} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{3-Ts-Chromene-2-CHO}
$$
Reaction monitoring via TLC or HPLC ensures complete conversion.
Condensation to Form the Hydrazone
The final step involves condensation of 4-(tert-butyl)benzenesulfonohydrazide with 3-tosylchromen-2-ylidene aldehyde.
Reaction Conditions
- Solvent : Methanol or ethanol with glacial acetic acid (1–2 drops) catalyzes imine formation.
- Temperature : Reflux (60–80°C) for 6–12 hours ensures completion.
- Molar Ratio : A 1:1 ratio minimizes side products like bis-hydrazones.
The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl:
$$
\text{ArSO}2\text{NHNH}2 + \text{Ts-Chromene-CHO} \rightarrow \text{ArSO}2\text{NHN=CH-Ts-Chromene} + \text{H}2\text{O}
$$
Stereoselectivity
The Z-configuration is favored due to steric hindrance between the tert-butyl group and chromene’s tosyl moiety. Molecular docking studies suggest non-covalent interactions stabilize the Z-isomer.
Reaction Optimization and Yield Enhancement
Catalytic Additives
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity product (>95%).
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves E/Z isomers.
Characterization and Analytical Data
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
